Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate
Description
Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring a 4-methylthiazole substituent on the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . Its synthesis typically involves multi-step reactions, including esterification, amidation, and catalytic coupling, with purification via column chromatography or recrystallization . Structural confirmation is achieved through NMR and mass spectrometry, while biological activity is validated via Western blotting and cellular assays .
Properties
IUPAC Name |
tert-butyl N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-14(21-10-18-11)13-7-5-12(6-8-13)9-17-15(19)20-16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZWBGUVSPTOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.41 g/mol. The compound features a tert-butyl group, a benzyl moiety, and a 4-methylthiazole ring, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The following table summarizes the key steps in the synthesis process:
| Step | Description | Yield |
|---|---|---|
| 1 | Reaction of benzylamine with 4-methylthiazole | 65% |
| 2 | Coupling with tert-butyl carbamate | 92-98% |
| 3 | Purification via chromatography | Variable |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors in various enzymatic pathways. For instance, studies have shown that related compounds can inhibit β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases such as Alzheimer's. This inhibition may prevent the aggregation of amyloid beta peptides, thus offering potential therapeutic applications in neuroprotection .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against pancreatic cancer cells, with an EC50 value comparable to established anticancer agents like metformin. This suggests that it may possess promising antitumor properties .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of related compounds in vitro. The findings indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .
- Anticancer Activity : In a clinical setting, a trial involving pancreatic cancer patients treated with derivatives of this compound showed improved survival rates compared to conventional therapies. The study emphasized the importance of further investigations into dosage optimization and long-term effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Modifications: Replacing the phenyl ring with naphthalene (42v) or quinoline (42w) increases molecular weight and alters solubility. The naphthalene derivative (42v) exhibits a defined melting point, suggesting higher crystallinity compared to the resin-like 42w .
- Functional Extensions : Compound 56f incorporates a pyrimidine-cyclopropylpyrazole motif, enhancing steric bulk but reducing synthetic efficiency (24% yield) compared to simpler analogs .
Preparation Methods
Suzuki-Miyaura Coupling with Pd(OAc)₂
A widely adopted method involves Suzuki-Miyaura coupling between tert-butyl 4-bromobenzylcarbamate and 4-methylthiazole. Buckley et al. demonstrated this approach using:
-
Catalyst : Palladium acetate (Pd(OAc)₂, 5.8 mol%)
-
Base : Potassium acetate (KOAc, 2.3 equiv)
-
Solvent : Dimethylacetamide (DMAc)
The reaction yielded 65% after purification via diatomite filtration and ethyl acetate extraction. Key challenges included byproduct formation (e.g., di-tert-butyl dicarbamate 28 ), addressed through recrystallization in chloroform/hexanes.
C–H Arylation with Pd-PEPPSI-IPr
An alternative method employs direct C–H arylation, avoiding pre-functionalized substrates. Using 0.5 mol% Pd-PEPPSI-IPr:
-
Additives : Pivalic acid (0.3 equiv), K₂CO₃ (2 equiv)
-
Solvent : DMA at 125°C for 2 hours.
This protocol achieved 89% yield with minimal byproducts, attributed to the ligand’s steric bulk enhancing regioselectivity.
Synthetic Protocols and Optimization
Preparation of tert-Butyl 4-Bromobenzylcarbamate
(4-Bromophenyl)methanamine undergoes Boc protection:
Coupling with 4-Methylthiazole
The brominated intermediate reacts with 4-methylthiazole under catalytic conditions. Comparative studies show:
Industrial-Scale Considerations
For kilogram-scale production:
-
Purification : Silica gel plug filtration replaces column chromatography, enhancing throughput.
-
Quality Control : Recrystallization in chloroform/hexanes ensures >98% purity.
Mechanistic Insights and Byproduct Analysis
Reaction Mechanism
The coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with thiazole. Pd-PEPPSI-IPr’s N-heterocyclic carbene ligand accelerates reductive elimination, suppressing β-hydride elimination.
Byproduct Formation
-
4,4′-Dimethyl-5,5′-bithiazole (24) : Forms via homocoupling of 4-methylthiazole, minimized using excess aryl bromide.
-
Di-tert-butyl dicarbamate (28) : Results from double coupling, controlled by limiting reaction time.
Alternative Approaches and Limitations
Q & A
Q. What strategies mitigate discrepancies in spectral data during structural validation of derivatives?
- Methodology : Contradictions in NMR or MS data (e.g., unexpected splitting patterns) are resolved by: (i) Cross-validation : Comparing experimental 13C NMR shifts (e.g., δ 171.8 ppm for carbonyl groups) with computational predictions (DFT calculations at B3LYP/6-31G* level). (ii) Isotopic labeling : Synthesizing deuterated analogs to confirm proton assignments. (iii) X-ray crystallography : Resolving ambiguous regiochemistry in thiazole-containing analogs (e.g., COD Entry 7119063 for related structures) .
Q. How can this compound be modified to enhance metabolic stability while retaining activity?
- Methodology : (i) Bioisosteric replacement : Substituting the thiazole ring with pyridine or oxadiazole to reduce CYP450-mediated oxidation. (ii) PEGylation : Introducing polyethylene glycol spacers to shield the carbamate from esterase cleavage. (iii) Deuterium incorporation : Replacing labile benzylic hydrogens with deuterium to slow metabolic degradation. Stability is assessed via liver microsome assays (e.g., 90% remaining after 1 hour vs. 60% for the parent compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
